
tert-Butyl (2,2-difluoro-3-hydroxypropyl)(isopropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(2,2-difluoro-3-hydroxypropyl)-N-(propan-2-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a difluorohydroxypropyl moiety, and an isopropyl group attached to a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2,2-difluoro-3-hydroxypropyl)-N-(propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2,2-difluoro-3-hydroxypropyl isocyanate in the presence of a suitable base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would include the purification of the final product through techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group, if formed, can be reduced back to the hydroxyl group.
Substitution: The difluoro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a prodrug or in drug delivery systems.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(2,2-difluoro-3-hydroxypropyl)-N-(propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the carbamate moiety can act as a reversible inhibitor of enzyme activity. The compound’s effects are mediated through the modulation of biochemical pathways involving these targets.
Comparación Con Compuestos Similares
- tert-Butyl N-(2-hydroxypropyl)-N-(propan-2-yl)carbamate
- tert-Butyl N-(2,2-difluoroethyl)-N-(propan-2-yl)carbamate
- tert-Butyl N-(3-hydroxypropyl)-N-(propan-2-yl)carbamate
Uniqueness: The presence of both the difluoro and hydroxypropyl groups in tert-butyl N-(2,2-difluoro-3-hydroxypropyl)-N-(propan-2-yl)carbamate distinguishes it from similar compounds
Propiedades
Fórmula molecular |
C11H21F2NO3 |
|---|---|
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
tert-butyl N-(2,2-difluoro-3-hydroxypropyl)-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C11H21F2NO3/c1-8(2)14(6-11(12,13)7-15)9(16)17-10(3,4)5/h8,15H,6-7H2,1-5H3 |
Clave InChI |
WVMFIYLFFNGVBF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CC(CO)(F)F)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


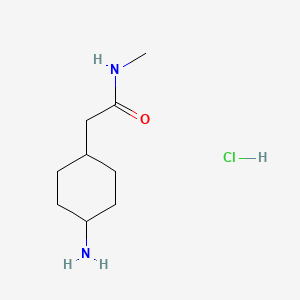

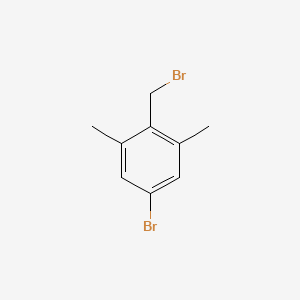





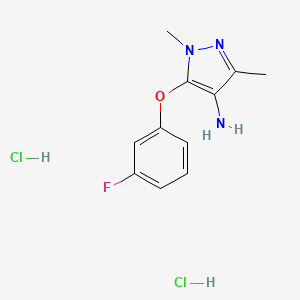
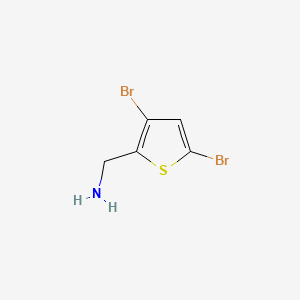

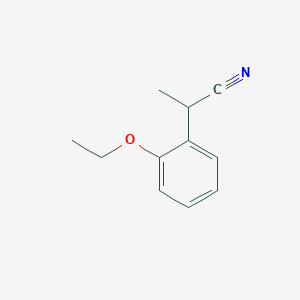
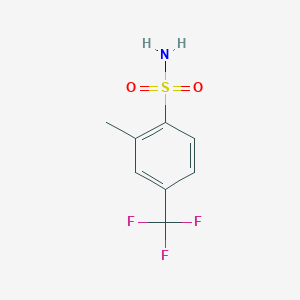
![1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylicacid](/img/structure/B15320680.png)
